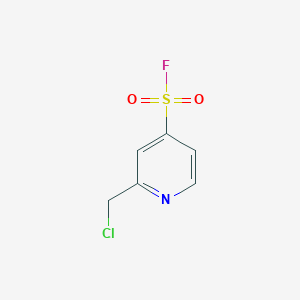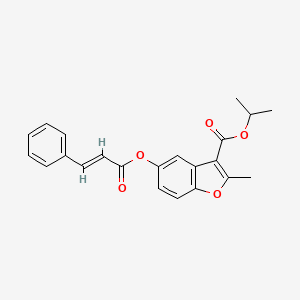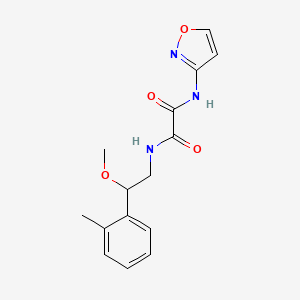
2-(Chloromethyl)pyridine-4-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(Chloromethyl)pyridine-4-sulfonyl fluoride” is a chemical compound with the CAS Number: 2228693-04-5 . It has a molecular weight of 209.63 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C6H5ClFNO2S/c7-4-5-3-6(1-2-9-5)12(8,10)11/h1-3H,4H2 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“this compound” is a liquid . It has a molecular weight of 209.63 . More specific physical and chemical properties such as melting point, boiling point, and density are not mentioned in the search results.Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)pyridine-4-sulfonyl fluoride has been used in a wide range of scientific research applications, such as in the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of peptides and peptide-like molecules, and in the synthesis of a variety of organofluorine compounds.
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)pyridine-4-sulfonyl fluoride is not well understood. However, it is believed to involve the formation of a chloromethyl sulfonium ion, which then undergoes a nucleophilic substitution reaction with the desired substrate. This reaction is believed to be highly efficient and yields a high yield of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been suggested that this compound may be involved in the regulation of certain enzymes and may also have some anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
The major advantage of using 2-(Chloromethyl)pyridine-4-sulfonyl fluoride in laboratory experiments is its high efficiency and yield. It is also relatively easy to synthesize and is relatively stable in the presence of air and moisture. However, it is important to note that this compound is a highly reactive compound and should be handled with caution.
Zukünftige Richtungen
The future directions for the use of 2-(Chloromethyl)pyridine-4-sulfonyl fluoride include further research into its biochemical and physiological effects, as well as its potential applications in pharmaceuticals and agrochemicals. Additionally, research is needed to further understand the mechanism of action of this compound and to develop methods for its synthesis in a more efficient and cost-effective manner. Furthermore, research is needed to explore its potential applications in the synthesis of peptides and peptide-like molecules.
Synthesemethoden
The synthesis of 2-(Chloromethyl)pyridine-4-sulfonyl fluoride involves the reaction of pyridine-4-sulfonyl chloride with chloromethyl methyl ether. The reaction proceeds in the presence of a base, such as sodium hydroxide, and is typically carried out in an organic solvent, such as dichloromethane. The reaction is highly efficient and yields a high yield of the desired product.
Eigenschaften
IUPAC Name |
2-(chloromethyl)pyridine-4-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO2S/c7-4-5-3-6(1-2-9-5)12(8,10)11/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDBILWHTIXKCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1S(=O)(=O)F)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Cyclopropyl-1-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2948532.png)
![Ethyl 5-(2-methylbenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2948534.png)
![2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2948535.png)

![1-(3,5-Dichloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2948542.png)

![1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea](/img/structure/B2948545.png)
![3-[[1-(2-Methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2948546.png)
![3-(4-chloro-1H-pyrazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2948547.png)


![(Z)-methyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2948553.png)

![(1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2948555.png)